

Application Notes and Protocols for Krypton-79 in Positron Emission Tomography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krypton-79 (^{79}Kr) is a radionuclide with decay characteristics that make it a potential candidate for positron emission tomography (PET) imaging. With a half-life of 35.04 hours, it allows for imaging over an extended period, which can be advantageous for studying slow biological processes.^{[1][2]} This document provides a comprehensive overview of the currently available data on ^{79}Kr and outlines detailed, albeit theoretical, protocols for its production and potential use in PET imaging. It is important to note that, to date, there is a lack of published preclinical or clinical studies specifically utilizing ^{79}Kr for PET. Therefore, the experimental protocols provided herein are based on established methods for the production of similar krypton radioisotopes and generalized PET imaging procedures for inert gaseous tracers.

Properties of Krypton-79

A summary of the key physical and decay properties of **Krypton-79** relevant to its application in PET is presented in the table below.

Property	Value	Reference
Half-life	35.04 hours	[1] [2]
Decay Mode	Positron Emission (β^+), Electron Capture	[1]
Positron (β^+) Energy (E_{\max})	0.263 MeV	[1]
Positron (β^+) Yield	6.67%	[1]
Primary Gamma Emissions	0.261 MeV, 0.398 MeV, 0.606 MeV	[1]
Annihilation Photon Energy	0.511 MeV	[1]

Production of Krypton-79

Krypton-79 can be produced via the proton bombardment of a bromine target. The primary nuclear reaction is $^{79}\text{Br}(\text{p},\text{n})^{79}\text{Kr}$.

Production Parameters

Parameter	Description	Reference
Target Material	Sodium Bromide (NaBr) of natural isotopic composition.	[3]
Incident Particle	Protons	[3]
Proton Energy Range	0 - 45 MeV	[3]
Theoretical Yield	14.9 mCi/ μAh for the energy range of 45 to 0 MeV.	[3]
Radionuclidic Impurities	^{76}Kr , ^{77}Kr (depending on proton energy)	[3]

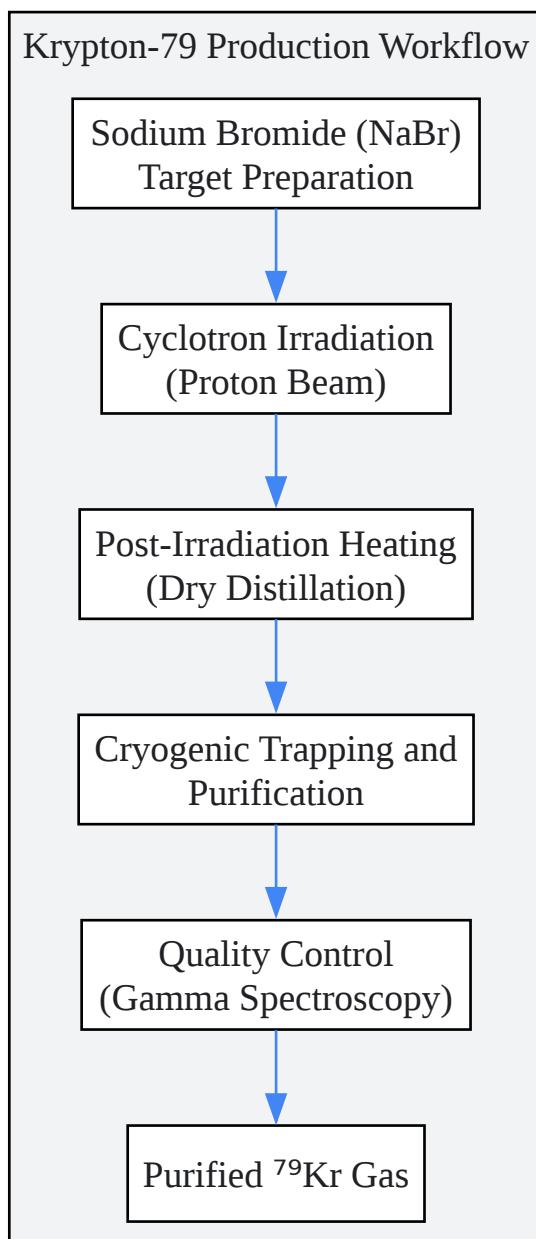
Experimental Protocol: Production and Purification of ^{79}Kr

This protocol is adapted from methods used for producing other krypton radioisotopes.

1. Target Preparation:

- Press high-purity, anhydrous Sodium Bromide (NaBr) powder into a solid target disk. The target backing should be a material with good thermal conductivity, such as copper or aluminum, to dissipate heat during irradiation.

2. Cyclotron Irradiation:


- Mount the NaBr target in a solid target station of a medical cyclotron.
- Irradiate the target with a proton beam. The beam energy and current should be optimized to maximize ^{79}Kr production while minimizing the generation of impurities. Based on available excitation function data, a proton energy of less than 20 MeV is recommended to reduce the co-production of ^{77}Kr .
- The duration of the irradiation will depend on the desired final activity of ^{79}Kr .

3. Post-Irradiation Processing and Purification:

- After irradiation, the target is transferred to a shielded hot cell for processing.
- The ^{79}Kr gas is released from the NaBr matrix by heating the target material. This process is known as dry distillation. The temperature should be carefully controlled to be below the melting point of NaBr.^[3]
- The released gas mixture, containing ^{79}Kr and other volatile impurities, is swept from the heating chamber by a stream of inert carrier gas (e.g., helium or argon).
- The gas stream is then passed through a series of traps to remove impurities. A common method involves cryogenic trapping. The gas mixture is passed through a cold trap (e.g., a stainless steel loop immersed in liquid nitrogen) to freeze out the krypton, while more volatile gases may pass through.
- The temperature of the cold trap is then slowly raised to selectively release the trapped ^{79}Kr , which can be collected in a shielded gas cylinder.

4. Quality Control:

- The radionuclidic purity of the final ^{79}Kr gas should be assessed using gamma-ray spectroscopy to identify and quantify any isotopic impurities.
- The chemical purity of the gas should also be determined to ensure it is free from any non-radioactive contaminants that could interfere with its use.

[Click to download full resolution via product page](#)

Krypton-79 Production and Purification Workflow.

Potential PET Imaging Applications and Protocols

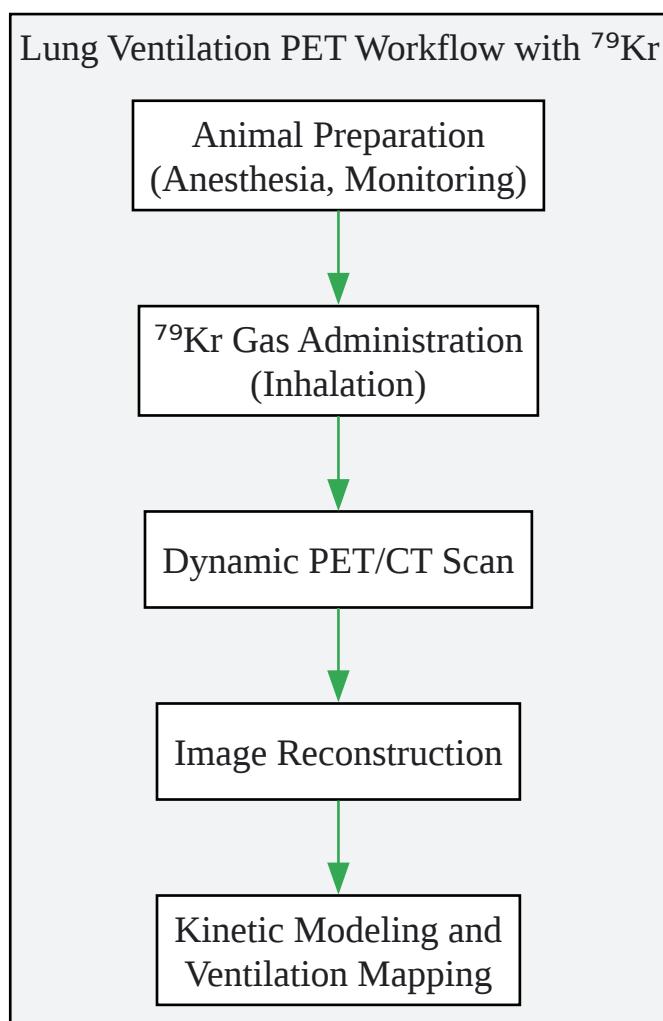
As an inert gas, ⁷⁹Kr is expected to be biologically inert and distribute in the body based on its solubility in different tissues. Potential applications are likely to be in the assessment of ventilation and perfusion. The following protocols are generalized and would require significant optimization and validation for specific preclinical or clinical use.

Application 1: Lung Ventilation Imaging

Objective: To assess regional lung ventilation.

Experimental Protocol (Preclinical - Rodent Model):

1. Animal Preparation:


- Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on the PET scanner bed.
- Maintain the animal's body temperature using a heating pad.
- Monitor vital signs (respiration rate, heart rate, and oxygen saturation) throughout the procedure.

2. ⁷⁹Kr Administration and PET Acquisition:

- Place a nose cone or intubate the animal for controlled delivery of the ⁷⁹Kr gas mixture.
- Administer a bolus or continuous inhalation of a known activity of ⁷⁹Kr mixed with air or oxygen. The specific activity will need to be determined empirically but is anticipated to be in the range of 1-10 MBq for a mouse.
- Start the PET scan simultaneously with the gas administration. A dynamic acquisition of 10-20 minutes is recommended to capture the wash-in and wash-out kinetics of the gas.
- An attenuation correction scan should be performed using a CT or a transmission source.

3. Image Reconstruction and Analysis:

- Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
- Generate images of the ^{79}Kr distribution in the lungs at different time points.
- Parametric images of ventilation can be generated by fitting the time-activity curves from different lung regions to a kinetic model.

[Click to download full resolution via product page](#)

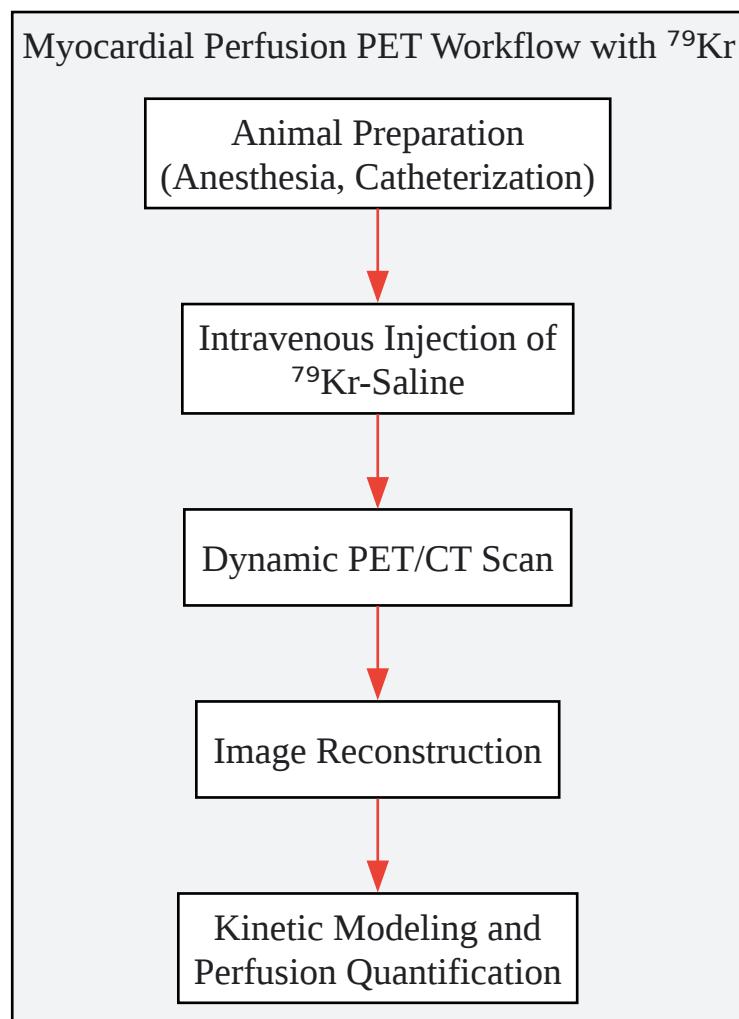
Workflow for ^{79}Kr Lung Ventilation PET Imaging.

Application 2: Myocardial Perfusion Imaging

Objective: To assess myocardial blood flow. As an inert and freely diffusible gas, ^{79}Kr could potentially be used as a perfusion tracer.

Experimental Protocol (Preclinical - Rodent Model):

1. Animal Preparation:


- Follow the same animal preparation steps as for lung ventilation imaging.
- Insert a catheter into a tail vein for intravenous injection.

2. ^{79}Kr Administration and PET Acquisition:

- Dissolve a known activity of ^{79}Kr gas in sterile saline to create a radiolabeled saline solution. The activity will need to be determined, but a starting point could be 5-15 MBq.
- Administer the ^{79}Kr -saline solution as an intravenous bolus injection.
- Start a dynamic PET scan immediately upon injection. The scan duration should be sufficient to capture the first pass of the tracer through the myocardium and its subsequent washout (e.g., 15-30 minutes).
- Perform a CT scan for attenuation correction and anatomical localization.

3. Image Reconstruction and Analysis:

- Reconstruct the dynamic PET images.
- Draw regions of interest (ROIs) over the left ventricular blood pool and the myocardial tissue.
- Generate time-activity curves for these ROIs.
- Myocardial blood flow can be quantified using a one-tissue compartment model or other appropriate kinetic models.

[Click to download full resolution via product page](#)

Workflow for ^{79}Kr Myocardial Perfusion PET Imaging.

Conclusion

Krypton-79 possesses nuclear properties that suggest its potential as a PET radionuclide. Its production via proton bombardment of bromine is feasible. While specific applications and detailed protocols for ^{79}Kr PET are yet to be established in the scientific literature, its nature as an inert gas points towards potential utility in ventilation and perfusion imaging. The protocols outlined in this document provide a theoretical framework for researchers and scientists to begin exploring the use of ^{79}Kr in preclinical PET imaging. Significant research and development will be required to optimize its production, validate its use as a PET tracer, and establish standardized imaging protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imagewisely.org [imagewisely.org]
- 2. Harvesting krypton isotopes from the off-gas of an irradiated water target to generate 76Br and 77Br (Journal Article) | OSTI.GOV [osti.gov]
- 3. Harvesting krypton isotopes from the off-gas of an irradiated water target to generate 76Br and 77Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Krypton-79 in Positron Emission Tomography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196655#using-krypton-79-in-positron-emission-tomography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com